2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone
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Overview
Description
2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a pyrazole ring substituted with dimethylamino and methoxyphenyl groups, as well as a phenylpiperazine moiety
Preparation Methods
The synthesis of 2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone, followed by the introduction of the dimethylamino and methoxyphenyl substituents. The phenylpiperazine moiety is then attached through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 2-[3-(DIMETHYLAMINO)-4-(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]-1-(4-PHENYLPIPERAZIN-1-YL)ETHAN-1-ONE include other pyrazole derivatives and phenylpiperazine compounds. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the pyrazole ring may exhibit different reactivity or binding affinity to biological targets .
Properties
Molecular Formula |
C24H29N5O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C24H29N5O2/c1-26(2)24-22(19-9-11-21(31-3)12-10-19)17-29(25-24)18-23(30)28-15-13-27(14-16-28)20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3 |
InChI Key |
YPILWYADLDDTHY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN(C=C1C2=CC=C(C=C2)OC)CC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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